Structural Conformational Bias: Cycloheptyl Ring Twist-Chair vs. Cyclohexyl Chair
The target compound incorporates a cycloheptyl side chain attached to the α-carbon. The cycloheptane ring, when present as the α,α-disubstituted residue Ac₇c (1-aminocycloheptane-1-carboxylic acid), adopts a characteristic twist-chair conformation in peptides. This conformation promotes the formation of β-turn structures and 3₁₀-helical folding patterns [1]. In contrast, the smaller cyclohexyl ring (present in common comparators like Fmoc-β-cyclohexyl-L-alanine) predominantly adopts a standard chair conformation, leading to a different spatial orientation of the peptide backbone and altered hydrogen-bonding networks [2]. This ring size-dependent conformational bias is a class-level inference derived from the established behavior of Ac₇c residues.
| Evidence Dimension | Conformational preference of cycloalkane side chain in peptide backbone |
|---|---|
| Target Compound Data | Induces β-turn and 3₁₀-helical conformations (based on cycloheptane-containing Ac₇c residue behavior) |
| Comparator Or Baseline | Cyclohexyl analog (Ac₆c): induces less defined β-turn structures; predominantly chair conformation with different backbone trajectory |
| Quantified Difference | Qualitative conformational difference; no direct numeric comparison available for this specific Fmoc derivative |
| Conditions | Peptide backbone conformational analysis by NMR and X-ray crystallography for α,α-disubstituted glycine residues |
Why This Matters
Procurement of the specific cycloheptyl derivative is required for researchers aiming to exploit the unique twist-chair geometry to stabilize specific secondary structures (e.g., 3₁₀-helices) in designed peptides.
- [1] Toniolo C, et al. Structures of peptides from α-amino acids methylated at the α-carbon. Biopolymers. 1993;33(7):1061-1072. View Source
- [2] Iris Biotech. Conformationally Constrained Amino Acid Derivatives. 2021. View Source
